molecular formula C16H11ClN4O3 B6716046 N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide

N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide

Cat. No.: B6716046
M. Wt: 342.73 g/mol
InChI Key: VMOVVERYMJVAHG-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a benzodioxole ring, a pyrazole ring, and a chloropyridine carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-12-7-18-4-3-10(12)16(22)20-15-11(6-19-21-15)9-1-2-13-14(5-9)24-8-23-13/h1-7H,8H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVVERYMJVAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3)NC(=O)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the condensation of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Benzodioxole and Pyrazole: The benzodioxole and pyrazole rings are coupled through a suitable linker, often involving a halogenated intermediate.

    Formation of the Chloropyridine Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antioxidant, antibacterial, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-3-chloropyridine-4-carboxamide is unique due to its specific combination of structural motifs, which confer distinct biological activities and potential applications. Its ability to modulate microtubule assembly sets it apart from other similar compounds.

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